3-(5-bromofuran-2-yl)-N-(3-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo and fluoro substituents: These can be introduced via halogenation reactions using reagents like bromine and fluorine sources.
Coupling reactions: The final step often involves coupling the oxadiazole ring with the benzylamine derivative under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxadiazole ring or the bromo substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacological tool.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, oxadiazoles can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-BROMO-2-FURYL)-N-(3-CHLOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(5-BROMO-2-FURYL)-N-(3-METHYLBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The unique combination of the bromo and fluoro substituents in 3-(5-BROMO-2-FURYL)-N-(3-FLUOROBENZYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H9BrFN3O3 |
---|---|
Molecular Weight |
366.14 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H9BrFN3O3/c15-11-5-4-10(21-11)12-18-14(22-19-12)13(20)17-7-8-2-1-3-9(16)6-8/h1-6H,7H2,(H,17,20) |
InChI Key |
RGPYNEISZQDCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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